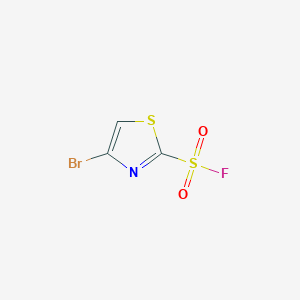

4-Bromo-1,3-thiazole-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1936330-57-2 . It has a molecular weight of 246.08 .

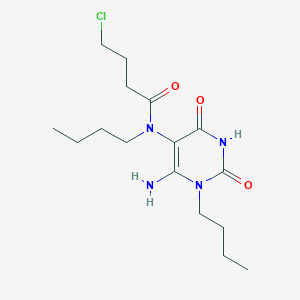

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

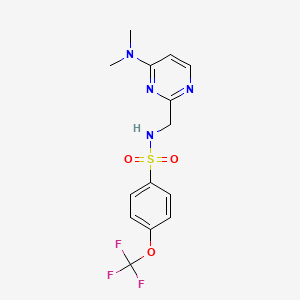

Fluorosulfonylation and Click Chemistry

- SuFEx Clickable Reagents : 1-Bromoethene-1-sulfonyl fluoride has been identified as a novel fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride), showcasing its potential as a tris-electrophile. This compound serves as a SuFEx clickable material, enriching the toolbox for SuFEx click chemistry. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition demonstrates a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties, highlighting its versatility in chemical synthesis (Leng & Qin, 2018).

Synthesis of Fluorinated Compounds

- Fluoroalkylative Aryl Migration : Research has demonstrated the utility of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This indicates the potential of 4-Bromo-1,3-thiazole-2-sulfonyl fluoride in facilitating the synthesis of fluorinated compounds, contributing to a broad range of applications in medicinal chemistry and materials science (He, Tan, Ni, & Hu, 2015).

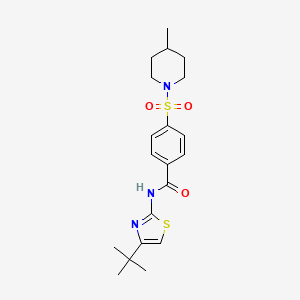

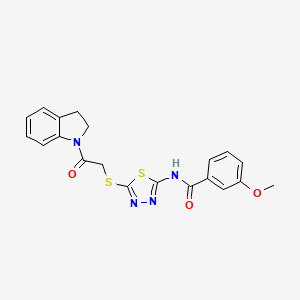

Biological and Medicinal Chemistry Applications

- Antimicrobial and Antidiabetic Agents : The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, as well as their cyclic sulfonylthiourea derivatives, have been pursued as hypoglycemic and antimicrobial agents. This underscores the role of sulfonamide and sulfonyl fluoride derivatives in the development of new therapeutic agents, with preliminary biological screening revealing significant antidiabetic activity. Such findings illustrate the broad applicability of this compound in the design and synthesis of potential drug candidates (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Electrochemical Synthesis

- Electrochemical Approaches : The development of novel and efficient synthetic methods to access sulfonyl fluorides is of great interest, with electrochemical approaches being highlighted for their mildness and environmental friendliness. Such methods use thiols or disulfides, combined with potassium fluoride, to prepare sulfonyl fluorides, showcasing the versatility of compounds like this compound in supporting sustainable chemical synthesis practices (Laudadio et al., 2019).

Properties

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOLVIBOPAKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-3-nitrobenzohydrazide](/img/structure/B2686000.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)

![1-(4-Bromophenyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B2686003.png)

![4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide](/img/structure/B2686008.png)